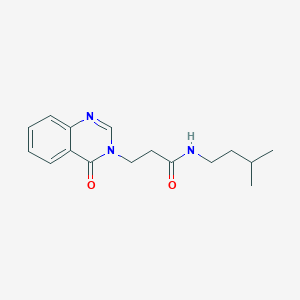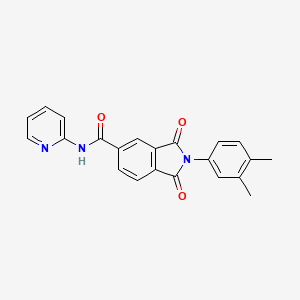
2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide, also known as compound X, is a synthetic compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell proliferation, apoptosis, and inflammation. Compound X has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction of oxidative stress. It has also been found to reduce inflammation and protect against neurodegeneration. However, the exact biochemical and physiological effects of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X. One direction is to further investigate its mechanism of action and identify specific targets for its effects. Another direction is to explore its potential in treating other diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could focus on developing derivatives of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X with improved pharmacokinetic properties and reduced toxicity.
Conclusion:
In conclusion, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X is a synthetic 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide with potential in various scientific research applications. Its synthesis method has been optimized to achieve high yields and purity, and it has been found to have various biochemical and physiological effects. While its mechanism of action is not fully understood, research on 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has the potential to lead to the development of new treatments for various diseases.
Métodos De Síntesis
Compound X is synthesized through a multistep process that involves the reaction of 2-pyridinecarboxylic acid with 3,4-dimethylaniline to form an intermediate. This intermediate is then subjected to a series of reactions, including acylation, cyclization, and oxidation, to produce the final 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X. The synthesis method has been optimized to achieve high yields and purity of 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X.
Aplicaciones Científicas De Investigación
Compound X has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory properties. In cancer research, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has been shown to protect against oxidative stress and reduce neuroinflammation. In anti-inflammatory properties, 2-(3,4-dimethylphenyl)-1,3-dioxo-N-2-pyridinyl-5-isoindolinecarboxamide X has been found to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c1-13-6-8-16(11-14(13)2)25-21(27)17-9-7-15(12-18(17)22(25)28)20(26)24-19-5-3-4-10-23-19/h3-12H,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPWXPJYYATKJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

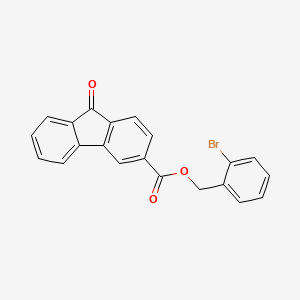
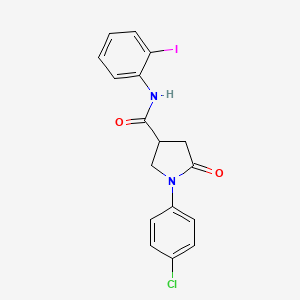
![2,2'-[(4-oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide)](/img/structure/B5182652.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)

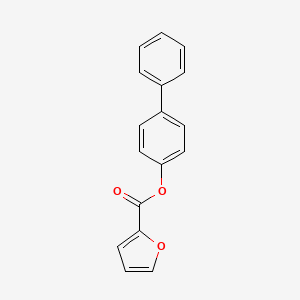
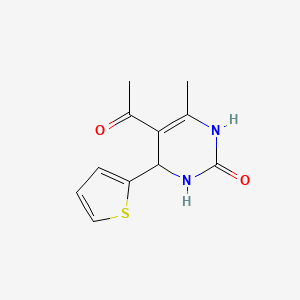
![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
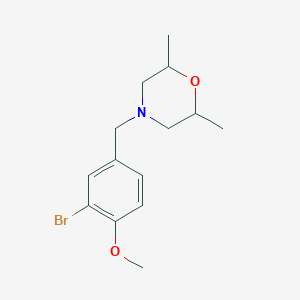
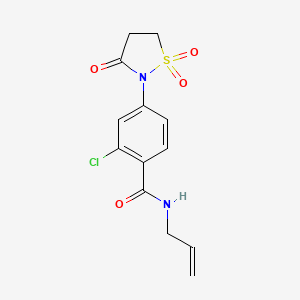
![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)
